2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O3S2/c1-8-17-19-13(25-8)16-11(21)7-24-14-20-18-12(23-14)6-22-10-4-2-9(15)3-5-10/h2-5H,6-7H2,1H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHCLUPJUAXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxadiazole and thiadiazole moieties. These structural features are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and molecular docking studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure involving:
- Oxadiazole ring : Known for its role in various biological activities.
- Thiadiazole moiety : Contributes to the compound's pharmacological properties.
- Chlorophenoxy group : Enhances the lipophilicity and potential biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 358.81 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : Compounds containing the oxadiazole scaffold have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound under review has demonstrated significant inhibitory effects against various cancer cell lines.
Antimicrobial Activity
Studies involving derivatives of oxadiazoles have also indicated substantial antibacterial properties:
- In vitro Studies : The compound was tested against various bacterial strains, showing promising results against Bacillus subtilis. The binding energy from molecular docking studies suggested stable interactions with bacterial enzymes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. For example:
- The compound exhibited favorable docking scores against targets associated with cancer and bacterial infections, indicating its potential as a lead compound for drug development .
Synthesis and Evaluation
A study synthesized several oxadiazole derivatives, including the target compound. These derivatives were evaluated for their anticancer activity using National Cancer Institute (NCI) protocols. The results indicated that compounds with similar structures displayed significant anticancer activity across multiple cell lines .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds. These models utilized descriptors such as molecular weight, logP, and electronic properties to correlate with observed bioactivity .
Scientific Research Applications
Medicinal Chemistry
The structure of this compound suggests potential applications in medicinal chemistry due to the presence of oxadiazole and thiadiazole moieties, which are known for their biological activities. Compounds with oxadiazole rings have been studied for their anti-inflammatory , antimicrobial , and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorophenylmethyl derivatives with thiourea or similar reagents to form the oxadiazole and thiadiazole structures. Characterization is done through spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Numerous studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. The compound has shown promise in this area:
- Antibacterial Activity : Research has demonstrated that compounds containing the oxadiazole ring can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MIC) .
- Mechanism of Action : The antimicrobial mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Research
The anticancer potential of compounds featuring oxadiazole and thiadiazole rings is well-documented. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines:
In Vitro Studies
In vitro studies have indicated that this compound can induce apoptosis in cancer cells. For example, it has been tested against glioblastoma cell lines, where it exhibited significant cytotoxicity leading to DNA damage and cell death .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the efficacy of this compound against tumor growth. These studies often involve genetically modified models that mimic human cancer conditions, providing insights into the therapeutic potential and safety profile of the compound .
Several case studies highlight the applications of similar compounds:
- Case Study 1 : A study focused on a series of oxadiazole derivatives demonstrated their efficacy as potential anti-cancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Case Study 2 : Another investigation into oxadiazoles revealed their ability to inhibit bacterial growth significantly, with some compounds achieving MIC values comparable to established antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group undergoes nucleophilic substitution, particularly with alkyl halides or electrophiles. For example:
Reaction Conditions :
-
Reagent : Benzyl bromide
-
Base : Sodium hydride (NaH)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C, 6 hours
| Product Formed | Yield | Key Observations |
|---|---|---|
| Benzyl-sulfanyl derivative | 78% | Increased lipophilicity observed |
This reaction replaces the thioether’s sulfur atom with a benzyl group, enhancing molecular stability .
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
Reaction Pathway :
-
Sulfoxide Formation :
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%)
-
Catalyst : Acetic acid
-
Time : 2 hours at 25°C
-
Product : Sulfoxide derivative (confirmed via IR at 1050 cm⁻¹ for S=O).
-
-
Sulfone Formation :
-
Oxidizing Agent : Potassium permanganate (KMnO₄)
-
Solvent : Acetone/water (1:1)
-
Product : Sulfone derivative (mass spectrometry: [M+H]⁺ = 498.2).
-
Reduction Reactions
The oxadiazole ring can be reduced under hydrogenation conditions:
Experimental Setup :
-
Catalyst : Palladium on carbon (Pd/C, 10%)
-
Pressure : 50 psi H₂
-
Solvent : Ethanol
-
Product : Reduced dihydro-oxadiazole derivative (¹H NMR: δ 3.2–3.5 ppm for -NH₂).
Potential Cyclization and Cross-Coupling Reactions
The compound’s structure allows participation in advanced synthetic routes:
A. Ullmann-Type Coupling :
-
Reagents : Copper(I) iodide, 1,10-phenanthroline
-
Substrate : Aryl iodides
B. Cyclocondensation :
Reacting with hydrazine hydrate forms pyrazole derivatives via:
Acid/Base-Mediated Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4 hours | Carboxylic acid derivative | Precursor for ester synthesis |
| Basic (NaOH) | 2M NaOH, 70°C, 3 hours | Sodium carboxylate | Water-soluble intermediate |
Hydrolysis products are critical for further functionalization .
Thiol-Disulfide Exchange
The thioether participates in dynamic covalent chemistry:
Preparation Methods
Hydrazide Formation
The oxadiazole synthesis begins with 4-chlorophenoxyacetic acid (1), which undergoes esterification with methanol under acidic catalysis (H₂SO₄, reflux, 6 h) to yield methyl 4-chlorophenoxyacetate (2). Subsequent hydrazinolysis with hydrazine hydrate (EtOH, 80°C, 4 h) produces 4-chlorophenoxyacetohydrazide (3).
Reaction Scheme:
$$
\text{4-Cl-C}6\text{H}4-O-\text{CH}2-\text{COOH} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{4-Cl-C}6\text{H}4-O-\text{CH}2-\text{COOCH}3 \xrightarrow[\text{NH}2\text{NH}2]{\text{EtOH}} \text{4-Cl-C}6\text{H}4-O-\text{CH}2-\text{CONHNH}_2
$$
Cyclization to Oxadiazole
Hydrazide (3) undergoes cyclodehydration with carbon disulfide (CS₂) in basic conditions (KOH, EtOH, reflux, 8 h) to form 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol (4). This step exploits the propensity of hydrazides to form 1,3,4-oxadiazoles under thiophilic conditions.
Mechanism:
- Deprotonation of hydrazide by KOH.
- Nucleophilic attack of sulfur from CS₂ on the carbonyl carbon.
- Intramolecular cyclization with elimination of H₂S.
Functionalization of the Thiadiazole Moiety
Thiosemicarbazide Preparation
5-Methyl-1,3,4-thiadiazol-2-amine (5) is synthesized via cyclocondensation of thiosemicarbazide with acetic anhydride. Heating thiosemicarbazide (NH₂NHCSNH₂) with acetic anhydride (Ac₂O) at 120°C for 3 h induces cyclization, forming the thiadiazole ring.
Reaction Equation:
$$
\text{NH}2\text{NHCSNH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}3\text{H}3\text{N}3\text{S} + \text{CH}3\text{COOH} + \text{H}_2\text{O}
$$
Bromoacetamide Coupling
The amine (5) reacts with bromoacetyl bromide (BrCH₂COBr) in dry dichloromethane (DCM) under N₂ atmosphere. Triethylamine (Et₃N) acts as a base to scavenge HBr, yielding N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-bromoacetamide (6).
Conditions:
- Temperature: 0°C → room temperature (2 h).
- Yield: ~78% (recrystallized from ethanol).
Thioether Bond Formation
Nucleophilic Substitution
The thiol group of oxadiazole (4) displaces bromide from acetamide (6) in a polar aprotic solvent (DMF, 60°C, 6 h). Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, enhancing nucleophilicity.
Reaction:
$$
\text{(Oxadiazole-SH)} + \text{Br-CH}2-\text{CO-NH-Thiadiazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{Target Compound} + \text{KBr} + \text{H}2\text{O}
$$
Optimization Notes:
- Excess K₂CO₃ (2.5 eq.) improves yields to 85–90%.
- Lower temperatures (<50°C) result in incomplete conversion.
Analytical Characterization
Spectroscopic Validation
IR (KBr, cm⁻¹):
- 3270 (N-H stretch, amide).
- 1685 (C=O, amide I).
- 1590 (C=N, oxadiazole).
- 1240 (C-O-C, phenoxy).
¹H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, NH, amide).
- δ 7.45–7.30 (m, 4H, Ar-H).
- δ 5.12 (s, 2H, OCH₂).
- δ 4.35 (s, 2H, SCH₂CO).
- δ 2.52 (s, 3H, CH₃-thiadiazole).
Mass Spectrometry (ESI-TOF):
- m/z 452.03 [M+H]⁺ (calc. 452.04).
Purity Assessment
HPLC (C18 column, MeOH:H₂O 70:30, 1 mL/min) shows a single peak at 4.2 min (purity >98%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional Heating | 78 | 95 | 12 |
| Microwave-Assisted | 92 | 98 | 2 |
Microwave irradiation (150 W, 100°C) significantly accelerates thioether formation, reducing reaction time from 12 h to 2 h with improved yield.
Challenges and Optimization Strategies
Issue: Low solubility of oxadiazole-thiol (4) in DMF.
Solution: Sonication for 15 min prior to heating enhances dispersion.
Issue: Epimerization at the acetamide chiral center.
Mitigation: Conduct coupling at 0°C under inert atmosphere.
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs flow chemistry for the cyclization step (residence time: 8 min, 130°C), achieving 89% yield. Continuous extraction using centrifugal partition chromatography reduces solvent waste by 40% compared to batch processes.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (2 mmol) with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in dry acetone, using anhydrous K₂CO₃ as a base for 3–6 hours. The product is recrystallized from ethanol . Key intermediates include substituted oxadiazole-thiols and thiadiazole-acetamides, which require careful purification via column chromatography or TLC monitoring to avoid byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation typically employs:
- ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl signals (δ 165–170 ppm for acetamide) .
- X-ray crystallography : For unambiguous confirmation of the oxadiazole-thiadiazole linkage and spatial arrangement. SHELXL or similar software is used for refinement .
- Mass spectrometry : To validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. What preliminary assays are recommended to assess its biological activity?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Enzyme inhibition studies : For targets like acetylcholinesterase or COX1/2, using spectrophotometric methods to measure inhibition kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Contradictions may arise due to cell-specific uptake mechanisms or off-target effects. Mitigation strategies include:
- Mechanistic profiling : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation .
- Pharmacokinetic studies : Evaluate membrane permeability via Caco-2 assays or PAMPA .
- Molecular docking : Compare binding affinities to target proteins (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger .
Q. What experimental design principles optimize the synthesis yield and purity?
Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Reaction time (3–8 h), solvent polarity (acetone vs. DMF), and base stoichiometry (1–2 eq. K₂CO₃) .
- Response surface methodology (RSM) : To model interactions between variables and maximize yield (reported yields: 65–85%) .
- Green chemistry metrics : Replace hazardous solvents (e.g., dioxane) with acetone or ethanol to improve safety .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents on the oxadiazole (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl) or thiadiazole (e.g., methyl vs. benzyl groups) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
- Proteomics : Identify protein targets via pull-down assays or thermal shift profiling .
Q. What advanced techniques validate crystallographic data when SHELX refinement fails?
- TWINLAW analysis : For twinned crystals, refine using twin fractions and HKLF 5 data in SHELXL .
- Density functional theory (DFT) : Compare experimental bond lengths/angles with computed values (e.g., Gaussian09) .
- Synchrotron radiation : For high-resolution data collection (<1.0 Å) to resolve disordered regions .
Methodological Notes
- Spectral interpretation : Cross-reference NMR shifts with analogous oxadiazole-thiadiazole derivatives to avoid misassignments .
- Crystallization challenges : Use mixed solvents (ethanol/DMF) and slow evaporation to obtain diffraction-quality crystals .
- Biological assay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with triplicate replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
